Potassium (2,4-difluorobenzyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGULLVNAILFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,4-difluorobenzyl)trifluoroborate can be synthesized through the reaction of 2,4-difluorobenzyl bromide with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more controlled environments to ensure purity and yield. The compound is often purified through crystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Cross-Coupling Reactions
One of the primary applications of potassium (2,4-difluorobenzyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the introduction of the 2,4-difluorobenzyl group onto various organic molecules. The mechanism involves several key steps:
- Oxidative Addition : The aryl halide reacts with a palladium catalyst to form an organo-palladium(II) complex.
- Transmetalation : The organoboron compound is converted to a nucleophilic borate in the presence of a base, which then attacks the palladium complex.
- Reductive Elimination : The two aryl groups are eliminated from the palladium complex to form a new carbon-carbon bond.
This method is particularly effective due to the stability of trifluoroborates compared to traditional boronic acids, allowing for broader application in synthetic chemistry .
Hydrolysis Reactions
This compound can be hydrolyzed to yield the corresponding boronic acid. A study demonstrated an efficient method for converting potassium organotrifluoroborates to their corresponding boronic acids using montmorillonite K10 as a catalyst in water as the solvent. The hydrolysis rate is influenced by the substituents on the boronic acid, indicating that different organic moieties can significantly affect reaction outcomes .
Nitrosation Reactions
The compound can also undergo nitrosation, where it reacts with nitrosonium tetrafluoroborate to form nitroso derivatives. This reaction has been shown to be selective and mild, allowing for further transformations into nitrogen-containing products. The process can yield diverse compounds through one-pot reactions that combine nitrosation with subsequent reductions or Diels-Alder reactions .
Reaction Yields and Conditions
| Reaction Type | Yield (%) | Solvent Used | Catalyst Used |
|---|---|---|---|
| Suzuki-Miyaura | Up to 97% | THF | Pd-based catalyst |
| Hydrolysis | Variable | Water | Montmorillonite K10 |
| Nitrosation | Up to 87% | N/A | N/A |
Scientific Research Applications
Potassium (2,4-difluorobenzyl)trifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (2,4-difluorobenzyl)trifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronate complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aryl Trifluoroborates (e.g., Potassium (2,4-Difluorophenyl)trifluoroborate)
While structurally analogous, the benzyl group in Potassium (2,4-difluorobenzyl)trifluoroborate introduces a methylene spacer, increasing steric bulk and altering electronic effects compared to aryl derivatives like Potassium (2,4-difluorophenyl)trifluoroborate. This spacer enhances stability and modifies reactivity in cross-couplings. For instance, aryl trifluoroborates undergo hydrolysis to boronic acids during Suzuki reactions, which can lead to side reactions, whereas benzyl derivatives exhibit slower hydrolysis, improving selectivity .
*Yields inferred from analogous benzyl/aryl trifluoroborate reactions.
Alkenyl Trifluoroborates (e.g., Potassium Vinyl Trifluoroborate)
Alkenyl trifluoroborates, such as Potassium Vinyl Trifluoroborate, are highly reactive in photoredox and cross-coupling reactions. However, their electron-rich double bonds make them prone to oxidation. In contrast, the 2,4-difluorobenzyl group provides electronic deactivation, reducing unwanted side reactions in electrophilic substitutions. For example, alkenyl trifluoroborates achieve ~76% yields in cross-couplings , whereas benzyl derivatives offer complementary reactivity in sterically demanding contexts .
Alkoxymethyl Trifluoroborates (e.g., Potassium Bromomethyltrifluoroborate)
However, their polar substituents limit solubility in non-polar solvents. The 2,4-difluorobenzyl group improves lipophilicity, enhancing compatibility with organic media. Additionally, alkoxymethyl derivatives require stringent anhydrous conditions , while benzyl trifluoroborates tolerate mild moisture due to their crystalline stability .
Heterocyclic Trifluoroborates (e.g., Pyrimidin-6-yl Trifluoroborates)
Heterocyclic trifluoroborates, such as pyrimidin-6-yl derivatives, are robust intermediates for drug discovery. However, their synthesis often requires complex multi-step routes. This compound simplifies preparation via direct lithiation-borylation , offering comparable stability (1+ year shelf life) but broader applicability in aryl-alkyl couplings.
Biological Activity
Potassium (2,4-difluorobenzyl)trifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
This compound is characterized by its trifluoroborate moiety, which enhances its stability and reactivity in various chemical reactions. The compound can be synthesized through the reaction of 2,4-difluorobenzyl alcohol with potassium trifluoroborate in the presence of appropriate catalysts. This synthesis method is notable for its efficiency and yield in producing high-purity compounds suitable for biological studies.
The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial in the synthesis of various biologically active compounds, including pharmaceuticals. The presence of fluorine atoms in the structure may influence the lipophilicity and permeability of the resulting products, enhancing their bioavailability .
Anticancer Activity
Recent studies have indicated that compounds derived from this compound exhibit promising anticancer properties. For instance, derivatives synthesized through cross-coupling reactions have shown cytotoxic effects against several cancer cell lines. One study demonstrated that a compound synthesized from this boron reagent induced apoptosis in FaDu hypopharyngeal tumor cells at concentrations lower than those required for standard chemotherapeutics like bleomycin .
Table 1: Summary of Biological Activities
Case Study 1: Synthesis and Testing of Anticancer Compounds
In a recent investigation, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds were tested against various cancer cell lines, revealing significant cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into fluorinated compounds for drug development .
Case Study 2: Mechanistic Studies Using NMR
A study utilized F NMR spectroscopy to probe the biological mechanisms underlying the action of fluorinated compounds derived from this compound. The results indicated that these compounds could interact with specific biological targets, potentially leading to novel therapeutic strategies against cancer .
Q & A
Q. What are the challenges in scaling up reactions involving this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
